molecular formula C19H25NO B3070367 N-[4-(Tert-butyl)benzyl]-4-ethoxyaniline CAS No. 1002652-12-1

N-[4-(Tert-butyl)benzyl]-4-ethoxyaniline

Cat. No.: B3070367
CAS No.: 1002652-12-1
M. Wt: 283.4 g/mol
InChI Key: JNCBWECPCAOJOT-UHFFFAOYSA-N
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Description

N-[4-(Tert-butyl)benzyl]-4-ethoxyaniline is a high-purity synthetic aniline derivative intended for research and development applications. This compound features a 4-ethoxy-substituted aniline group linked to a 4-tert-butylbenzyl moiety, a structure that may be of significant interest in the fields of organic synthesis, materials science, and as a potential building block for pharmaceuticals and agrochemicals. The tert-butyl group is known for its ability to influence the compound's steric bulk and lipophilicity, which can be critical in ligand design for catalysis and in modulating the physical properties of advanced materials. Researchers may explore its utility as an intermediate in the synthesis of more complex molecules, such as those explored in the development of topoisomerase II inhibitors, where similar aniline derivatives have shown relevance . The ethoxy and benzyl groups present in its structure make it a versatile precursor for further chemical functionalization, including electrophilic substitution and reductive amination. This product is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

N-[(4-tert-butylphenyl)methyl]-4-ethoxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO/c1-5-21-18-12-10-17(11-13-18)20-14-15-6-8-16(9-7-15)19(2,3)4/h6-13,20H,5,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNCBWECPCAOJOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NCC2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(Tert-butyl)benzyl]-4-ethoxyaniline typically involves the reaction of 4-tert-butylbenzyl chloride with 4-ethoxyaniline in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired purity of the final product .

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

Nitration :
Reaction with nitrating agents (e.g., HNO₃/H₂SO₄) occurs at the para position relative to the ethoxy group. Yields are influenced by steric factors from the bulky tert-butylbenzyl group .

Sulfonation :
Sulfonation with H₂SO₄ introduces a sulfonic acid group at the ortho position to the ethoxy group, though reaction rates are slower compared to unhindered analogs .

Amine Functional Group Reactions

The secondary amine participates in alkylation, acylation, and condensation reactions.

N-Alkylation

Reaction with alkyl halides (e.g., methyl iodide) in the presence of base yields tertiary amines. Activity decreases with increasing alkyl chain length due to steric effects :

ReagentProductYield (%)Reference
Methyl iodideN-Methyl-N-[4-(tert-butyl)benzyl]-...85
Propargyl bromideN-Propargyl-N-[4-(tert-butyl)benzyl]-...78

N-Acylation

Acylation with acyl chlorides (e.g., acetyl chloride) forms amides. The reaction requires catalytic triethylamine in dichloromethane :
R NH Benzyl+Cl CO R R NHCO R \text{R NH Benzyl}+\text{Cl CO R }\rightarrow \text{R NHCO R }

Formylation

Using formamide and phosphonic anhydride (10–30 mol%) at 45–100°C for 1–24 hours achieves N-formylation with >80% yield :
R NH Benzyl+HCONR  R O P O O P O OR R N CHO Benzyl\text{R NH Benzyl}+\text{HCONR }\xrightarrow{\text{ R O P O O P O OR }}\text{R N CHO Benzyl}

Condensation Reactions

The ethoxyaniline moiety undergoes condensation with carbonyl compounds.

Schiff Base Formation :
Reaction with aldehydes (e.g., 2-hydroxy-1-naphthaldehyde) in ethanol produces hydrazones :
R NH +R CHOR N CH R \text{R NH }+\text{R CHO}\rightarrow \text{R N CH R }

AldehydeProductYield (%)Reference
2-Hydroxy-1-naphthaldehydeN-[4-(tert-butyl)benzyl]-4-ethoxy...67

Oxidation

Oxidation with KMnO₄ under acidic conditions converts the ethoxy group to a quinone structure, though steric hindrance reduces efficiency .

Reduction

Catalytic hydrogenation (H₂/Pd-C) reduces the aromatic ring to a cyclohexane derivative but leaves the tert-butyl group intact .

Sulfonamide Formation

Reaction with sulfonyl chlorides (e.g., 4-chloro-2,5-dimethoxybenzenesulfonyl chloride) in dichloromethane forms sulfonamides, critical for bioactivity studies :
R NH Benzyl+Cl SO ArR NH SO Ar\text{R NH Benzyl}+\text{Cl SO Ar}\rightarrow \text{R NH SO Ar}

Key Research Findings

  • Steric Effects : The tert-butyl group significantly slows reaction kinetics in electrophilic substitution and N-alkylation .

  • Bioactivity : Analogous compounds exhibit receptor-binding activity, with methoxy and ethoxy substituents enhancing hydrogen-bond interactions .

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis

  • N-[4-(Tert-butyl)benzyl]-4-ethoxyaniline serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable in developing new compounds.

2. Biological Activity

  • Research has indicated potential biological activities associated with this compound. Studies have focused on its interactions with biomolecules, exploring its effects on enzyme inhibition and receptor activity, which may lead to new therapeutic applications.

3. Medicinal Chemistry

  • The compound has been investigated for its therapeutic properties, particularly its anti-inflammatory and anticancer activities. Preliminary studies suggest that it may inhibit specific pathways involved in disease processes, although further research is needed to establish clinical efficacy.

4. Industrial Applications

  • This compound is utilized in producing specialty chemicals and materials, including polymers and dyes. Its chemical stability and reactivity make it suitable for various industrial processes.

Case Studies

Study Focus Findings
Study 1Organic SynthesisDemonstrated the use of this compound as a key intermediate for synthesizing novel pharmaceutical compounds.
Study 2Biological ActivityInvestigated the compound's ability to inhibit specific enzymes linked to cancer progression, showing promising results in vitro.
Study 3Medicinal ChemistryExplored anti-inflammatory properties, revealing potential pathways for therapeutic intervention in chronic inflammatory diseases.

Mechanism of Action

The mechanism of action of N-[4-(Tert-butyl)benzyl]-4-ethoxyaniline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Comparisons

N-[4-(Dimethylamino)benzylidene]-4-ethoxyaniline (Schiff Base)
  • Structure: A Schiff base formed by condensing 4-ethoxyaniline with 4-dimethylaminobenzaldehyde. The central C=N bond creates a planar core, but the two benzene rings adopt a dihedral angle of 61.96° .
  • Key Differences: The tert-butyl group in the target compound is bulkier and more electron-donating than the dimethylamino group in the Schiff base.
  • Physicochemical Properties: The Schiff base crystallizes in a monoclinic system (space group P21/c) with cell parameters a = 9.586 Å, b = 16.678 Å, c = 9.722 Å, and β = 109.3° . The tert-butyl analog likely has lower solubility in polar solvents due to increased hydrophobicity.
Bucetin (N-(4-Ethoxyphenyl)-3-hydrobutanamide)
  • Structure : A 4-ethoxyaniline derivative with a hydrobutanamide side chain. Structurally distinct but shares the 4-ethoxyaniline moiety .
  • Metabolism and Toxicity: Metabolized to 4-ethoxyaniline, a nephrotoxicant linked to renal papillary necrosis. Similar metabolites may form with N-[4-(Tert-butyl)benzyl]-4-ethoxyaniline, raising safety concerns .
N-(Glutathione-S-yl)-4-ethoxyaniline
  • Structure: A sulfenamide conjugate with a glutathione substituent. Exhibits distinct UV-vis spectral properties (λmax shifts) compared to non-conjugated analogs .
  • Key Differences :
    • The tert-butyl analog lacks the glutathione moiety, which is critical for detoxification pathways. This absence may increase oxidative stress or cytotoxicity.

Biological Activity

N-[4-(Tert-butyl)benzyl]-4-ethoxyaniline is a compound of interest due to its potential biological activities, particularly in cancer research. This article provides a detailed overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Synthesis and Structure

The synthesis of this compound typically involves the reaction of 4-ethoxyaniline with tert-butyl benzyl chloride. The resulting compound features a tert-butyl group, which contributes to its lipophilicity and potential biological activity.

Anticancer Properties

Several studies have investigated the anticancer properties of compounds structurally related to this compound. For instance, compounds with similar aromatic structures have demonstrated significant cytotoxicity against various cancer cell lines.

  • Cytotoxicity : A study reported that a series of related compounds exhibited cytotoxic effects with IC50 values in the sub-micromolar range against prostate cancer cells (LNCaP and PC3) . The presence of an ethoxy group was found to enhance the cytotoxicity compared to other substituents.
  • Mechanism of Action : The mechanism often involves the inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis . This is significant as it suggests that this compound may act similarly by disrupting mitotic processes in cancer cells.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the phenyl rings significantly influence biological activity:

  • Substituent Effects : Electron-donating groups at specific positions on the phenyl ring can enhance or diminish activity. For example, compounds with methoxy or ethoxy groups showed improved solubility and biological efficacy compared to those with bulky or electron-withdrawing groups .
  • Selectivity : Compounds exhibiting selectivity for cancerous cells over normal cells have been identified, suggesting that structural modifications can lead to more targeted therapies .

Data Tables

CompoundIC50 (µM)Cell LineMechanism of Action
10.45HeLaInhibition of tubulin polymerization
23.3HCT116 +/+p53/MDM2 interaction
312.6PC3Induction of apoptosis

Case Studies

  • Inhibition Studies : In a recent study, this compound analogs were tested for their ability to inhibit cell proliferation in cancer models. The findings indicated that certain derivatives showed enhanced activity against breast carcinoma cells, demonstrating their potential as therapeutic agents .
  • Comparative Analysis : A comparative analysis with known chemotherapeutics revealed that while some derivatives had lower potency than established drugs like etoposide, they exhibited favorable selectivity profiles, making them suitable candidates for further development .

Q & A

Q. What is the synthetic methodology for preparing N-[4-(Tert-butyl)benzyl]-4-ethoxyaniline?

The compound is synthesized via a Schiff base condensation reaction. A typical protocol involves refluxing 4-tert-butylbenzaldehyde with 4-ethoxyaniline in absolute ethanol for 3 hours. The reaction mixture is filtered, and slow evaporation at room temperature for 10 days yields pale-yellow block-shaped crystals suitable for X-ray diffraction (XRD) analysis . Adaptations may include optimizing stoichiometry or solvent polarity to improve yield.

Q. How are crystallization conditions optimized for structural characterization?

Crystallization is achieved by dissolving the crude product in ethanol and allowing slow evaporation at ambient temperature. Extended evaporation periods (e.g., 10 days) promote the growth of high-quality single crystals, critical for resolving fine structural details via XRD .

Q. What experimental techniques validate the molecular structure?

Single-crystal X-ray diffraction (SC-XRD) is the primary method. Data collection uses a Siemens SMART CCD area detector with MoKα radiation (λ = 0.71073 Å). Refinement via SHELXL97 constrains hydrogen atoms using a riding model (C–H = 0.93–0.97 Å, Uiso = 1.2Ueq) . Key parameters include:

  • Space group: P2₁/c
  • Unit cell: a = 9.586 Å, b = 16.678 Å, c = 9.722 Å, β = 109.3°
  • R factor = 0.051, wR = 0.164 .

Q. Which spectroscopic methods complement structural analysis?

While XRD provides definitive structural data, nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are standard for characterizing functional groups (e.g., imine C=N stretch ~1600 cm⁻¹). Mass spectrometry confirms molecular weight. For detailed spectral databases, consult NIST subscription resources .

Advanced Research Questions

Q. How do substituents like tert-butyl influence molecular geometry?

The tert-butyl group introduces steric hindrance, distorting planarity. In related Schiff bases, the dihedral angle between benzene rings is 61.96°, creating a non-planar conformation. This steric effect reduces π-π stacking efficiency but enhances solubility in non-polar solvents . Comparative studies with dimethylamino analogs show reduced torsion angles (e.g., −179.3° vs. −177.1°), highlighting substituent-dependent flexibility .

Q. How to resolve contradictions between planar core and non-planar overall geometry?

The planar imine core (C–N bond: 1.269 Å) contrasts with the non-planar arrangement of benzene rings. This discrepancy arises from steric repulsion between the tert-butyl and ethoxy groups. Validate via:

  • High-resolution XRD to refine bond lengths/angles.
  • Computational modeling (DFT) to calculate energy-minimized conformations .

Q. What refinement protocols ensure accuracy in crystallographic data?

Refinement in SHELXL97 uses full-matrix least-squares on . Key steps include:

  • Applying multi-scan absorption corrections (SADABS).
  • Constraining H-atoms with isotropic displacement parameters.
  • Reporting displacement parameters (Δρmax = 0.18 e Å⁻³) to assess model reliability .

Q. How does this compound compare to other Schiff bases in coordination chemistry?

Unlike planar Schiff bases with strong metal-coordination sites, the tert-butyl group limits chelation efficiency. However, the ethoxy group enhances electron-donating capacity, potentially stabilizing metal complexes. Compare with N-[4-(Dimethylamino)benzylidene]-4-ethoxyaniline, which exhibits antibacterial activity due to improved planarity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[4-(Tert-butyl)benzyl]-4-ethoxyaniline
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N-[4-(Tert-butyl)benzyl]-4-ethoxyaniline

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